1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylicacid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclobutane ring. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aqueous or organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amines or ethers.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is used in various scientific research applications:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino site during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid
- 1-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Uniqueness
1-{[(Tert-butoxy)carbonyl]amino}-2-methylidenecyclobutane-1-carboxylic acid is unique due to the presence of the methylidene group, which provides additional reactivity and versatility in chemical synthesis compared to similar compounds .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-7-5-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h1,5-6H2,2-4H3,(H,12,15)(H,13,14) |
InChI Key |
PONRIXMQPABFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1=C)C(=O)O |
Origin of Product |
United States |
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